methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H and ¹³C NMR spectra provide critical insights into the compound’s structure:
- ¹H NMR (600 MHz, CDCl₃) :
- ¹³C NMR (150 MHz, CDCl₃) :
Table 2: Selected ¹H NMR Assignments
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.02 | Singlet | 3H | Acetamide methyl |
| 3.90 | Singlet | 3H | Methyl ester |
| 4.58 | Multiplet | 1H | C2 methine (S-configuration) |
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) reveals the molecular ion peak at m/z 417.0820 [M+H]⁺ , consistent with the molecular formula C₁₈H₁₇ClF₃N₂O₄⁺. Key fragmentation pathways include:
- Loss of the methyl ester group (−32 Da ), yielding a fragment at m/z 385.
- Cleavage of the acetamide side chain (−59 Da ), producing a fragment at m/z 358.
Table 3: Major MS Fragments
| m/z | Proposed Fragment Ion |
|---|---|
| 417.082 | [M+H]⁺ (Molecular ion) |
| 385.052 | [M+H−OCH₃]⁺ |
| 358.024 | [M+H−C₂H₅NO]⁺ |
Infrared (IR) Vibrational Signatures
IR spectroscopy identifies characteristic functional group vibrations:
- 1745 cm⁻¹ : Strong absorption from the ester C=O stretch.
- 1650 cm⁻¹ : Amide I band (C=O stretch of acetamide).
- 1240–1150 cm⁻¹ : C–F stretches from the trifluoromethyl group.
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction studies reveal:
- Crystal System : Monoclinic, space group P2₁ .
- Unit Cell Parameters :
- a = 8.42 Å, b = 12.35 Å, c = 14.20 Å
- β = 92.5°, V = 1456 ų
- The pyridine and phenyl rings adopt a near-orthogonal dihedral angle (85°), minimizing steric hindrance.
- Hydrogen bonding between the acetamide NH and pyridine oxygen stabilizes the crystal lattice.
Figure 1: Key Intermolecular Interactions
- N–H···O Hydrogen Bonds : 2.89 Å between acetamide NH and pyridine oxygen.
- C–H···π Interactions : 3.12 Å between phenyl C–H and pyridine ring.
Properties
IUPAC Name |
methyl (2S)-2-acetamido-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O4/c1-10(25)24-15(17(26)27-2)7-11-3-5-13(6-4-11)28-16-14(19)8-12(9-23-16)18(20,21)22/h3-6,8-9,15H,7H2,1-2H3,(H,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOWSKWRQFBEES-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyridine Intermediate
Synthesis of 3-Chloro-5-(Trifluoromethyl)pyridin-2-ol:
- This step involves the chlorination and trifluoromethylation of a pyridine ring. The exact conditions depend on the starting material and desired yield.
Conversion to the Corresponding Chloride or Bromide:
- The hydroxyl group can be converted to a more reactive halide for subsequent coupling reactions.
Formation of the Aryl Ether Linkage
- Coupling with Phenol:
- Use a suitable coupling reagent (e.g., K2CO3, NaOH) in a solvent like DMF or DMSO to form the aryl ether bond between the pyridine intermediate and a phenol derivative.
Introduction of the Acetamide Group
Activation of the Propanoate Backbone:
- The propanoate backbone needs to be activated for the introduction of the acetamide group, possibly through the use of a suitable activating agent.
-
- The activated propanoate is then coupled with an acetamide derivative to introduce the acetamide moiety.
Final Assembly
- Combining Components:
- The aryl ether and acetamide components are combined in a suitable solvent under conditions that facilitate the formation of the final product.
Chemical and Physical Properties
Challenges and Considerations
- Stereochemistry: Maintaining the correct stereochemistry at the chiral center is crucial.
- Yield and Purity: Optimizing reaction conditions to maximize yield and purity.
- Safety: Handling of hazardous reagents and solvents requires proper safety precautions.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several reactive sites:
Ester Hydrolysis
The methyl ester group () is susceptible to hydrolysis, forming the corresponding carboxylic acid. For example:
Conditions : Acidic (HCl) or basic (NaOH) aqueous solutions .
Amide Hydrolysis
The acetamide group () can undergo hydrolysis to yield a primary amine:
Conditions : Prolonged heating with concentrated HCl or NaOH .
Ether Bond Cleavage
The pyridinyloxy-phenyl ether linkage may undergo cleavage under strong acidic or reducing conditions. For instance, BBr<sub>3</sub> can demethylate ethers:
Conditions : Anhydrous BBr<sub>3</sub> in dichloromethane .
Stereochemical Considerations
The (2S) configuration at the chiral center (confirmed by the SMILES string in ) influences reaction outcomes. Enzymatic or asymmetric synthetic methods may preserve stereochemistry during transformations like ester hydrolysis.
Thermodynamic and Kinetic Stability
-
Thermal Stability : The trifluoromethyl group () enhances thermal stability due to strong C-F bonds, reducing susceptibility to pyrolysis .
-
Hydrolytic Stability : The electron-withdrawing group deactivates the pyridine ring, slowing nucleophilic aromatic substitution at the chloro position .
Research Gaps
No experimental kinetic or mechanistic data for this compound’s reactions are available in the provided sources. Further studies are needed to validate inferred pathways.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by:
- Molecular Formula: C18H16ClF3N2O4
- Molecular Weight: 396.78 g/mol
- IUPAC Name: Methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate
This structure includes a trifluoromethyl group and a chlorinated pyridine moiety, which are essential for its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. The presence of the pyridine ring is known to enhance the compound's interaction with biological targets involved in cancer cell proliferation. Studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has shown effectiveness against a range of microbial pathogens. Its structural components contribute to its ability to disrupt microbial membranes, leading to cell death. In vitro studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Neurological Applications
Emerging studies suggest that this compound may have neuroprotective effects. The compound's ability to modulate neurotransmitter systems could offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary animal studies indicate potential improvements in cognitive function and reduced neuroinflammation .
Toxicology and Safety Profile
While the compound shows promise in various applications, understanding its toxicity is crucial for safe development. Toxicological assessments indicate that it possesses moderate toxicity levels, necessitating careful handling and further investigation into its safety profile before clinical use .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer properties of related compounds, demonstrating that modifications to the pyridine ring significantly enhanced cytotoxicity against breast cancer cells. This study suggests that this compound could be developed further for targeted cancer therapies .
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, this compound was evaluated against common pathogens. Results indicated significant inhibition zones in bacterial cultures, highlighting its potential as a novel antimicrobial treatment option .
Case Study 3: Neuroprotective Effects
Research conducted on animal models of neurodegeneration showed that administration of the compound resulted in decreased markers of inflammation and improved memory performance on cognitive tests. These findings support its potential role in treating neurodegenerative disorders .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its mechanism of action often involves binding to active sites or allosteric sites, leading to modulation of biological activities. The trifluoromethyl and pyridine groups enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Physical Properties :
Chiral resolution or asymmetric catalysis may be employed to achieve the (2S) configuration.
Comparison with Structural Analogs
Stereochemical and Structural Isomers
- Methyl (2E)-3-(4-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Oxy}Phenyl)-2-Acetamidoprop-2-enoate (CAS 1630103-73-9): Key Difference: Contains a double bond (prop-2-enoate) in place of the saturated propanoate, leading to an (E)-configured planar structure. Molecular Formula: C₁₈H₁₄ClF₃N₂O₄ (identical to the target compound but differing in saturation).
Ester Variants
- Ethyl 2-(4-((3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl)Oxy)Phenoxy)Propanoate (CAS 69806-42-4): Key Difference: Ethyl ester instead of methyl. Impact: Increased lipophilicity (logP) due to the ethyl group, which may enhance membrane permeability but slow metabolic hydrolysis . Molecular Weight: 389.75 g/mol (vs. 414.76 for the target compound).
Functional Group Modifications
- Methyl 2-{2-[(4-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Oxy}Phenyl)Sulfamoyl]-4,5-Dimethoxyphenyl}Acetate :
Pyridine Ring Substitutions
- Methyl (2S)-2-(4-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Oxy}Phenoxy)Propanoate: Key Difference: Propanoate ester linked via phenoxy rather than phenyl. Impact: Altered spatial orientation may affect interactions with hydrophobic binding pockets .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
Methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate, often referred to as a derivative of pyridine compounds, has garnered attention in pharmacological studies due to its potential biological activity. This compound is characterized by its unique structural features, including a chloro and trifluoromethyl group on the pyridine ring, which may influence its interaction with biological targets.
Chemical Structure and Properties
- Molecular Formula : C15H14ClF3N2O3
- Molecular Weight : 360.73 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes within biological systems. The presence of the trifluoromethyl and chloro groups enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
Biological Activity Overview
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The fluorinated pyridine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
- Anticancer Properties : Some studies have reported that derivatives of chloro-trifluoromethyl-pyridine exhibit cytotoxic effects on cancer cell lines. These effects may be mediated through apoptosis induction or inhibition of specific signaling pathways involved in cancer progression.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered metabolic processes in target organisms, which is crucial for developing herbicides or pharmaceuticals.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating a strong potential for development as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines showed that the compound induced apoptosis at concentrations of 50 µM after 24 hours of treatment. Flow cytometry analysis confirmed increased levels of caspase-3 activity, suggesting a mechanism involving programmed cell death.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate, particularly for enantiomeric purity?
- Methodological Answer :
- Begin with a chiral pool approach using (2S)-amino acid precursors to preserve stereochemistry. For example, tert-butyldimethylsilyl (TBS) groups can protect hydroxyl intermediates during coupling reactions .
- Employ controlled copolymerization techniques (e.g., radical-initiated reactions) to ensure regioselective formation of the pyridinyl-oxy-phenyl linkage. Monitor reaction kinetics using HPLC to avoid racemization .
- Validate enantiomeric purity via chiral HPLC or polarimetry, referencing protocols for structurally similar methyl esters with benzamido groups .
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the trifluoromethyl pyridine moiety and acetamido stereochemistry. Compare chemical shifts to analogs like (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoate .
- X-ray Crystallography : For unambiguous stereochemical assignment, crystallize the compound under controlled conditions (e.g., ethanol/water mixtures) and analyze using single-crystal diffraction, as demonstrated for fluorophenyl-pyrrolopyrimidine derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula, particularly for distinguishing isotopic patterns of chlorine and fluorine .
Q. What safety protocols are recommended for handling intermediates with reactive groups (e.g., trifluoromethyl pyridine)?
- Methodological Answer :
- Use inert atmospheres (N/Ar) during reactions involving halogenated intermediates to prevent hydrolysis or oxidation.
- Follow first-aid measures outlined in safety data sheets (SDS) for structurally related compounds, including immediate decontamination of skin/eye exposure and use of fume hoods for volatile byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for analogs of this compound?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) using reference compounds like IAP-VHL hetero-PROTACs to validate target engagement .
- Meta-Analysis : Cross-reference datasets from patents (e.g., EP 4 374 877 A2) and peer-reviewed studies to identify confounding variables, such as solvent effects on ligand-receptor binding .
- Dose-Response Curves : Use nonlinear regression models to account for variability in IC values caused by differences in cell lines or assay methodologies .
Q. What strategies enhance the stability of the trifluoromethylpyridine moiety under physiological conditions?
- Methodological Answer :
- Protective Group Chemistry : Introduce electron-donating substituents (e.g., methoxy groups) ortho to the pyridinyl-oxy linkage to reduce electrophilic degradation, as seen in pesticide sulfonylurea derivatives .
- Prodrug Design : Convert the methyl ester to a hydrolytically stable amide or carbamate, leveraging enzymatic activation pathways observed in PROTAC molecules .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or proteases)?
- Methodological Answer :
- Quantum Chemistry : Utilize QSPR/QSAR models to correlate electronic properties (e.g., HOMO/LUMO energies) with binding affinities, referencing CC-DPS profiling services for analogous compounds .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water) to assess the impact of the trifluoromethyl group on hydrophobic binding pockets .
Q. What methodologies validate the environmental impact of synthetic byproducts (e.g., chlorofluorocarbons)?
- Methodological Answer :
- Green Chemistry Metrics : Calculate E-factors and atom economy during process optimization, guided by EPA guidelines for fluorinated compounds .
- LC-MS/MS Monitoring : Track persistent byproducts (e.g., trifluoroacetic acid) in wastewater using methods validated for perfluorinated alkyl substances (PFAS) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility data?
- Methodological Answer :
- Controlled Recrystallization : Reproduce crystallization using solvents listed in conflicting reports (e.g., ethyl acetate vs. hexane) to assess polymorph formation .
- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to detect phase transitions and thermogravimetric analysis (TGA) to rule out solvent retention artifacts .
Tables
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
